
1,1,1-Trifluoro-3-(benzyloxy)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,1,1-Trifluoro-3-(benzyloxy)-2-propanol” is a type of organic compound that contains a trifluoro group and a benzyloxy group . Trifluoro compounds are known for their reactivity and are often used in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for “1,1,1-Trifluoro-3-(benzyloxy)-2-propanol” were not found, a related compound, “1,1,1-Trifluoro-3-alkyn-2-ols”, has been synthesized by stereospecific substitution of optically active 1-benzyloxy-2,2,2-trifluoroethyl tosylate with lithium alkynyltriethylaluminates .Applications De Recherche Scientifique
Fluorescent Probes
Fluorescent probes play a crucial role in biomedical research, environmental monitoring, and food safety. These probes are sensitive, selective, and non-toxic, making them valuable tools for molecular detection. Let’s explore how 3-(benzyloxy)-1,1,1-trifluoropropan-2-ol contributes to this field:
Design and Synthesis:- Design Principles and Methods :
Proteolytic Enzyme Research
3-(Benzyloxy)-1,1,1-trifluoropropan-2-ol: has historical significance in the production of the Klenow fragment, a proteolytic enzyme. Although commercially available Klenow fragment is now produced recombinantly in E. coli strains, understanding its proteolytic production remains relevant .
Suzuki–Miyaura Coupling
This compound contributes to the field of organic synthesis through Suzuki–Miyaura cross-coupling reactions. These reactions form carbon–carbon bonds and are widely applied due to their mild conditions and functional group tolerance. Researchers use boron reagents, including 3-(benzyloxy)-1,1,1-trifluoropropan-2-ol , in these coupling reactions .
Mécanisme D'action
Orientations Futures
The future directions for research on “1,1,1-Trifluoro-3-(benzyloxy)-2-propanol” and similar compounds could include exploring their potential uses in organic synthesis, given the reactivity of trifluoro compounds . Further studies could also investigate the properties and potential applications of these compounds in various fields such as pharmaceuticals and agrochemicals .
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-phenylmethoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c11-10(12,13)9(14)7-15-6-8-4-2-1-3-5-8/h1-5,9,14H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMILHUZYNRDRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-(benzyloxy)-2-propanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)-4-chlorophenol](/img/structure/B2426102.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2426104.png)
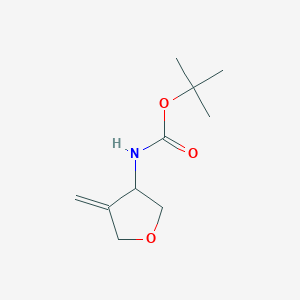
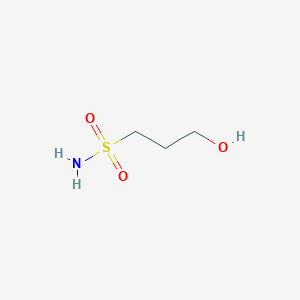
![3-((4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2426110.png)
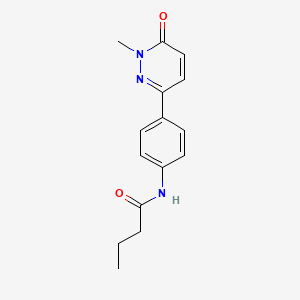
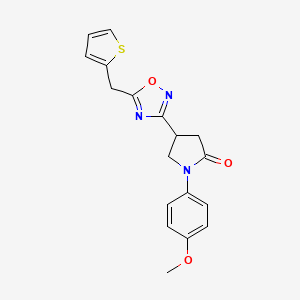
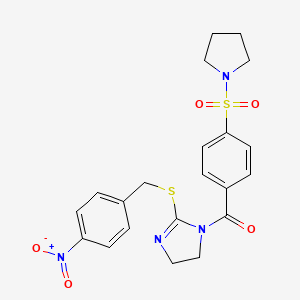
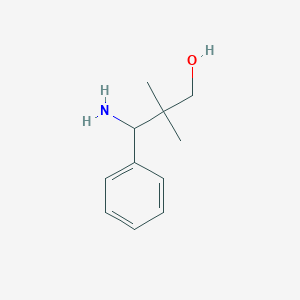
![N-(4-butylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2426121.png)
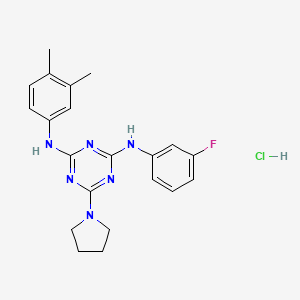
![4-Methylsulfanyl-N-(3-oxo-3-pyrrolidin-1-ylpropyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2426123.png)
![1-[5-(3,4-Dichlorophenyl)furan-2-yl]ethanone](/img/structure/B2426124.png)